2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
Beschreibung
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-9-16-15(11)17-14(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
JDZLAKMOEZDJMI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- 2-(2-methoxyphenyl)-N-(2-pyridinyl)acetamide
- 2-(2-methoxyphenyl)-N-(3-methyl-3-pyridinyl)acetamide
Uniqueness
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is unique due to its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
